![molecular formula C14H30N2O2 B11755905 (1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)
(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with two diamine groups, each attached to a methoxypropan-2-yl group. The stereochemistry of the compound is specified by the (1r,4r) and (2R) designations, indicating the spatial arrangement of the atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine typically involves multi-step organic reactions. One common method starts with the cyclohexane-1,4-diamine as the core structure. The methoxypropan-2-yl groups are introduced through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alkanes.
科学研究应用
Chemistry
In chemistry, (1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of compounds with specific stereochemistry, which is important in the development of pharmaceuticals and other fine chemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry. It may also serve as a ligand in the development of new catalysts for biochemical reactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or bind to receptors with high specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
相似化合物的比较
Similar Compounds
Similar compounds to (1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine include other cyclohexane-based diamines and methoxypropan-2-yl derivatives. Examples include:
- Cyclohexane-1,4-diamine
- N1,N4-bis(2-methoxyethyl)cyclohexane-1,4-diamine
- N1,N4-bis(2-hydroxyethyl)cyclohexane-1,4-diamine
Uniqueness
What sets this compound apart is its specific stereochemistry, which can impart unique biological and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
属性
分子式 |
C14H30N2O2 |
|---|---|
分子量 |
258.40 g/mol |
IUPAC 名称 |
1-N,4-N-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C14H30N2O2/c1-11(9-17-3)15-13-5-7-14(8-6-13)16-12(2)10-18-4/h11-16H,5-10H2,1-4H3/t11-,12-,13?,14?/m1/s1 |
InChI 键 |
ANMXCKKITWYSPP-IWMBGFJWSA-N |
手性 SMILES |
C[C@H](COC)NC1CCC(CC1)N[C@H](C)COC |
规范 SMILES |
CC(COC)NC1CCC(CC1)NC(C)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)
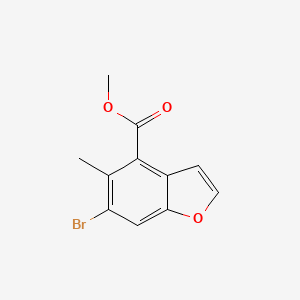
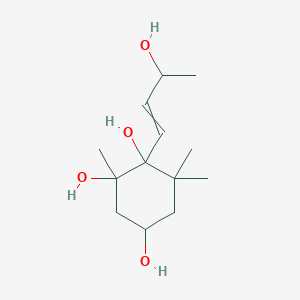
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)
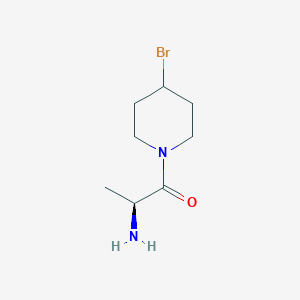
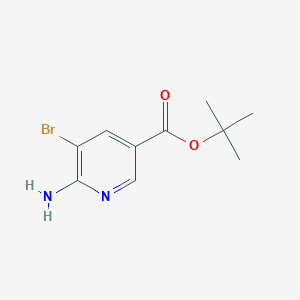


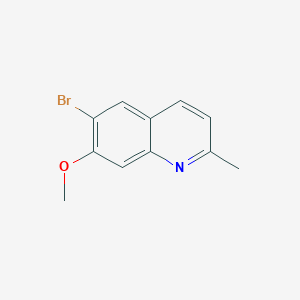
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
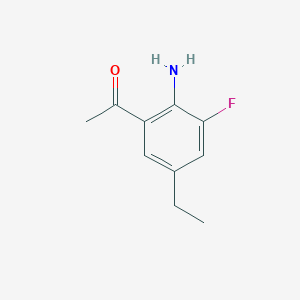
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)
